
Mycophenolic acid glucuronide
概要
説明
ミコフェノール酸グルクロン酸は、ミコフェノール酸の代謝物であり、ミコフェノール酸は、主に臓器移植患者における拒絶反応を予防するために使用される免疫抑制剤です。 ミコフェノール酸は、ペニシリウム属の真菌に由来し、グアノシンヌクレオチドの合成を阻害することでリンパ球の増殖を阻害する能力で知られています 。 ミコフェノール酸グルクロン酸は、グルクロン酸抱合により生成され、ミコフェノール酸がグルクロン酸と結合します .
2. 製法
合成経路と反応条件: ミコフェノール酸グルクロン酸の合成には、ミコフェノール酸とグルクロン酸の酵素的抱合が含まれます。 このプロセスは、通常、UDP-グルクロン酸転移酵素(UGT)と呼ばれる酵素によって触媒されます。 反応条件には、一般的に、共基質としてのUDP-グルクロン酸と酵素UGTの存在が含まれます .
工業生産方法: ミコフェノール酸グルクロン酸の工業生産は、同様の原理に従いますが、より大規模に行われます。 このプロセスには、ペニシリウム属の真菌を発酵させてミコフェノール酸を生成し、その後、抽出および精製を行うことが含まれます。 精製されたミコフェノール酸は、バイオリアクターでUGT酵素を用いてグルクロン酸抱合されます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid glucuronide involves the enzymatic conjugation of mycophenolic acid with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Penicillium species to produce mycophenolic acid, followed by its extraction and purification. The purified mycophenolic acid is then subjected to glucuronidation using UGT enzymes in bioreactors .
化学反応の分析
反応の種類: ミコフェノール酸グルクロン酸は、主に加水分解反応と転移アシル化反応を受けます。 特定の条件下では、酸化反応と還元反応にも参加することができます .
一般的な試薬と条件:
加水分解: 水と酸性または塩基性条件。
転移アシル化: アミンやアルコールなどの求核剤の存在。
酸化: 過酸化水素などの酸化剤。
還元: 水素化ホウ素ナトリウムなどの還元剤.
主な生成物:
加水分解: ミコフェノール酸とグルクロン酸。
転移アシル化: さまざまなアシル化誘導体。
酸化: ミコフェノール酸グルクロン酸の酸化形態。
還元: ミコフェノール酸グルクロン酸の還元形態.
科学的研究の応用
Immunosuppressive Therapy
MPA is widely used in combination with calcineurin inhibitors (CNIs) such as cyclosporin A (CsA) to prevent organ rejection post-transplantation. The use of MPA allows for reduced reliance on CNIs, which can lead to nephrotoxicity and other long-term complications .
Pharmacokinetics Studies
Research has shown that the pharmacokinetics of MPA can be influenced by its glucuronide metabolites. Understanding these interactions helps in tailoring dosing regimens to achieve optimal therapeutic outcomes while minimizing side effects .
Toxicology Studies
Studies have investigated the teratogenic effects of MPA and its metabolites on embryonic development. Research on animal models has provided insights into potential risks associated with MPA exposure during pregnancy, emphasizing the need for caution in reproductive-age patients .
Case Study 1: Kidney Transplant Recipients
In a cohort study involving kidney transplant recipients, patients receiving MPA showed lower rates of acute rejection compared to those on traditional CNIs alone. The study highlighted how MPAG levels correlated with immunosuppressive efficacy, suggesting that monitoring these levels could enhance patient management .
Case Study 2: Drug Interaction Profiles
A detailed analysis of drug interactions involving MPA revealed that co-administration with certain antiviral medications can lead to increased plasma concentrations due to competitive inhibition at OAT transporters. This finding underscores the importance of individualized therapy based on comprehensive pharmacogenomic profiles .
Data Table: Summary of Key Findings
Application Area | Key Findings |
---|---|
Immunosuppressive Therapy | Reduces acute rejection rates; allows for lower CNI dosages |
Pharmacokinetics | MPAG influences MPA clearance; individualized dosing improves outcomes |
Toxicology | Potential teratogenic effects observed in animal models; caution advised for reproductive-age women |
Drug Interactions | Increased plasma levels of co-administered drugs due to OAT inhibition; necessitates careful monitoring |
作用機序
ミコフェノール酸グルクロン酸自体は薬理学的に不活性です。 その親化合物であるミコフェノール酸は、イノシン一リン酸脱水素酵素(IMPDH)を阻害することで効果を発揮し、IMPDHはグアノシンヌクレオチドのde novo合成に重要な酵素です。 この阻害は、リンパ球の増殖を抑制し、免疫応答を抑制します .
類似化合物:
ミコフェノール酸アシルグルクロン酸: ミコフェノール酸の別の代謝物であり、類似の特性がありますが、薬理作用が異なります.
その他の免疫抑制剤のグルクロン酸: タクロリムスグルクロン酸やシクロスポリングルクロン酸など.
独自性: ミコフェノール酸グルクロン酸は、ミコフェノール酸の代謝における特定の役割によってユニークです。 他のグルクロン酸とは異なり、リンパ球の増殖を特異的に標的とする化合物から形成されるため、ミコフェノール酸の薬物動態において重要な要素となっています .
類似化合物との比較
Mycophenolic acid acyl glucuronide: Another metabolite of mycophenolic acid with similar properties but different pharmacological activity.
Glucuronides of other immunosuppressants: Such as tacrolimus glucuronide and cyclosporine glucuronide.
Uniqueness: Mycophenolic acid glucuronide is unique due to its specific role in the metabolism of mycophenolic acid. Unlike other glucuronides, it is formed from a compound that specifically targets lymphocyte proliferation, making it a crucial component in the pharmacokinetics of mycophenolic acid .
生物活性
Mycophenolic acid glucuronide (MPAG) is the primary metabolite of mycophenolic acid (MPA), which is widely used as an immunosuppressive agent in organ transplantation and autoimmune diseases. Understanding the biological activity of MPAG is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with MPA therapy.
Overview of Mycophenolic Acid and Its Metabolites
Mycophenolic acid is primarily metabolized to MPAG, which is pharmacologically inactive, and to a lesser extent, to an acyl glucuronide (AcMPAG), which exhibits significant pharmacological activity. The metabolic pathway of MPA can be summarized as follows:
- Mycophenolic Acid (MPA) : Active compound.
- This compound (MPAG) : Major inactive metabolite.
- Acyl this compound (AcMPAG) : Minor active metabolite.
The area under the concentration-time curve (AUC) ratios for these compounds at steady state are approximately 1:24:0.28 for MPA:MPAG:AcMPAG, respectively .
Pharmacological Implications
The biological activity of MPAG is limited compared to its parent compound, MPA. MPAG does not inhibit inosine monophosphate dehydrogenase (IMPDH), the primary target of MPA, which is crucial for lymphocyte proliferation and antibody formation suppression . However, AcMPAG has been shown to possess similar potency to MPA in inhibiting IMPDH in vitro, indicating that while MPAG itself lacks direct pharmacological effects, its minor metabolite may contribute to some therapeutic outcomes .
Case Studies and Clinical Findings
Several studies have examined the pharmacokinetics of MPAG in clinical settings:
-
Kidney Transplant Recipients :
- A study involving kidney transplant patients demonstrated that therapeutic drug monitoring of MPA and its metabolites could enhance clinical outcomes by correlating plasma concentrations with immunosuppressive efficacy .
- The study analyzed 95 children with steroid-dependent nephrotic syndrome treated with mycophenolate mofetil (MMF). Results indicated that higher predose plasma concentrations of MPAG correlated with lower relapse rates in patients .
- Systemic Lupus Erythematosus :
Interaction with Renal Transporters
Research has highlighted the interaction between MPA and its metabolites with renal organic anion transporters (OATs). Both MPA and MPAG are substrates for OAT1 and OAT3, which play a critical role in the renal excretion of various drugs:
- Inhibition Studies :
Summary Table of Key Findings
Parameter | Mycophenolic Acid | This compound | Acyl this compound |
---|---|---|---|
Pharmacological Activity | Active | Inactive | Active |
Primary Target | IMPDH | None | IMPDH |
AUC Ratio (Steady State) | 1 | 24 | 0.28 |
Renal Transporter Interaction | Yes | Yes | Yes |
Clinical Relevance | Immunosuppression | Limited | Potential adverse effects |
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGTSAYQQIUCN-HGIHDBQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043388 | |
Record name | Mycophenolic acid glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31528-44-6 | |
Record name | Mycophenolic acid glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mycophenolic acid glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31528-44-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYCOPHENOLIC ACID GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。